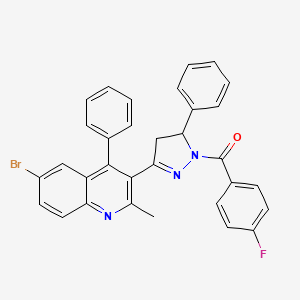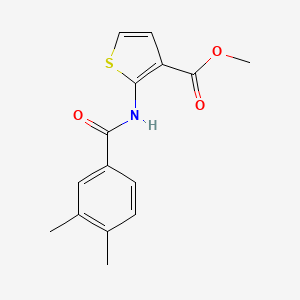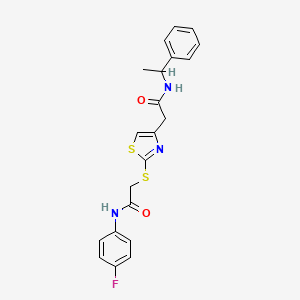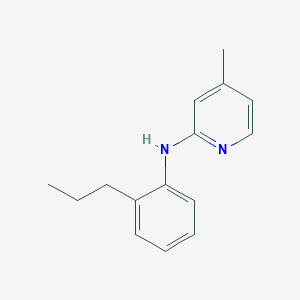
(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(4-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(4-fluorophenyl)methanone is a chemical compound with the molecular formula C27H21BrFN3O .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 502.378 . It has a density of 1.4±0.1 g/cm3 . The boiling point is 616.8±65.0 °C at 760 mmHg . The flash point is 326.8±34.3 °C .Applications De Recherche Scientifique
Chemical Synthesis and Functionalization
The compound, due to its complex structure, represents a significant area of interest in chemical synthesis and functionalization research. A related study demonstrates the synthesis of quinoline derivatives through simultaneous double C2/C3 functionalization, indicating the potential for creating diverse molecular architectures (Belyaeva et al., 2018). Such methodologies could be adapted for synthesizing the specified compound, highlighting its relevance in synthetic organic chemistry.
Antitumor Activity
Compounds with structural similarities have been synthesized and evaluated for their antitumor activities. For example, derivatives of indazolyl and phenylmethanone have shown significant inhibition on the proliferation of various cancer cell lines (Zhi-hua Tang & W. Fu, 2018). These findings suggest that the specified compound may also possess promising antitumor properties, warranting further investigation.
Antioxidant Properties
Research into the antioxidant properties of phenylmethanone derivatives reveals potential health benefits. For instance, the synthesis of bromophenols from reactions including bromination and demethylation has shown these compounds to have effective antioxidant power (Çetinkaya et al., 2012). This area of research suggests that our compound of interest, by virtue of its structural complexity, might also exhibit significant antioxidant capabilities.
Antimycobacterial Activity
The antimycobacterial activity of novel phenyl and dihydro-pyrazolyl derivatives has been documented, with some compounds showing good activity against isoniazid-resistant Mycobacterium tuberculosis (Ali & Yar, 2007). This implies that the specified compound could have potential applications in the development of new antimycobacterial agents.
Fluorescent Labeling and Sensing
Fluorophores derived from quinolone, such as 6-methoxy-4-quinolone, exhibit strong fluorescence and stability over a wide pH range, making them ideal for biomedical analysis and fluorescent labeling (Hirano et al., 2004). The inherent fluorescent properties of quinoline derivatives, including our compound, may thus find application in molecular biology and analytical chemistry for fluorescence-based assays and sensing.
Propriétés
IUPAC Name |
[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23BrFN3O/c1-20-30(31(22-10-6-3-7-11-22)26-18-24(33)14-17-27(26)35-20)28-19-29(21-8-4-2-5-9-21)37(36-28)32(38)23-12-15-25(34)16-13-23/h2-18,29H,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHBRVUVVPKJBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=CC=C5)C(=O)C6=CC=C(C=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dichloropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2959104.png)

![(3-Methoxy-1-methylpyrazol-4-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2959108.png)

![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]adamantane-1-carboxamide](/img/structure/B2959111.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]naphthalene-1-carboxamide](/img/structure/B2959115.png)

![N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2959118.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)picolinamide](/img/structure/B2959120.png)



